molecular formula C17H14ClNO3 B2614664 N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide CAS No. 2097899-65-3

N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2614664
CAS No.: 2097899-65-3
M. Wt: 315.75
InChI Key: DRXIOMCHRWHJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({[2,2'-Bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a bifuran-methyl group and a 2-chlorophenyl moiety. The compound’s amide linkage is a critical functional group, enabling hydrogen bonding interactions similar to those observed in penicillin derivatives and other bioactive acetamides .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-14-5-2-1-4-12(14)10-17(20)19-11-13-7-8-16(22-13)15-6-3-9-21-15/h1-9H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIOMCHRWHJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a bifuran moiety linked to a chlorophenyl acetamide. The synthesis typically involves the following steps:

  • Formation of the Bifuran Unit : The bifuran can be synthesized through cyclization reactions involving furan derivatives.
  • Amidation : The bifuran derivative is then reacted with 2-(2-chlorophenyl)acetyl chloride under basic conditions to form the desired amide.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : Compounds containing bifuran moieties have been shown to inhibit various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : Similar derivatives have demonstrated effectiveness against drug-resistant fungal strains, suggesting potential for this compound in treating infections caused by resistant pathogens .

Anticancer Properties

The anticancer potential of this compound has been explored in vitro:

  • Cell Viability Assays : Studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) have shown that derivatives can significantly reduce cell viability at specific concentrations (e.g., 100 µM) .
  • Mechanism of Action : The compound may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Hydrogen Bonding : The benzamide structure facilitates hydrogen bonding with target proteins or enzymes, potentially altering their activity.
  • π-π Interactions : The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, influencing protein conformation and function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of bifuran derivatives against resistant bacterial strains. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various pathogens .
  • Cytotoxicity Assessment : In vitro tests revealed that compounds analogous to this compound showed selective cytotoxicity towards cancer cells compared to normal cells, highlighting their potential as targeted therapies .

Scientific Research Applications

N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide exhibits significant biological activities that warrant investigation:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Acrylamide derivatives are known to influence several biochemical pathways related to microbial resistance. Research indicates that similar compounds have shown efficacy against various pathogens:

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
4a3.12 - 12.5Escherichia coli
5a3.12Candida albicans

These findings indicate that this compound may similarly inhibit microbial growth.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been suggested through studies on related acrylamide derivatives. For instance, compounds targeting inflammatory pathways have demonstrated significant inhibition of key enzymes involved in inflammation, indicating that this compound may modulate inflammatory responses effectively.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of chlorophenyl-acrylamides and evaluated their antimicrobial activities, revealing that modifications in side chains significantly affected potency against different pathogens.
  • Synergistic Effects : Research has shown that certain derivatives exhibit synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains.
  • Mechanisms of Action : Investigations into the mechanisms of action revealed that compounds with similar structures can inhibit key enzymes involved in bacterial survival and replication, such as DNA gyrase and dihydrofolate reductase.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous acetamide derivatives:

Compound Name Molecular Formula Key Functional Groups Structural/Functional Notes Reference
N-({[2,2'-Bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide (Target Compound) C₁₇H₁₃ClNO₃ Bifuran-methyl, 2-chlorophenyl, acetamide Electron-rich bifuran system may enhance π-π stacking; chlorophenyl improves lipophilicity. N/A
2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide C₁₄H₁₁ClN₃O₂S₂ Thiadiazole, sulfanyl, furylmethyl Thiadiazole introduces sulfur-based reactivity; sulfanyl group may influence redox properties.
CPA (2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)... C₂₅H₂₂ClN₅O₂S Oxadiazole, dihydrothieno-pyridine Complex heterocyclic system studied via HOMO-LUMO analysis; theoretical affinity for receptors.
2-Amino-N-[3-(2-chlorobenzoyl)-5-ethyl-thiophen-2-yl]acetamide C₁₆H₁₅ClN₂O₂S Thiophene, amino, benzoyl Amino group enhances hydrogen bonding; X-ray structure confirms planar amide conformation.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ Dichlorophenyl, pyrazolyl Conformational flexibility (dihedral angles 44.5°–77.5°); N–H⋯O hydrogen bonding observed.

Key Comparisons:

Structural Complexity: The target compound’s bifuran-methyl group distinguishes it from sulfur-containing analogs like the thiadiazole () and thiophene () derivatives. The oxygen-rich furan rings may improve solubility compared to sulfur-based heterocycles, which often exhibit higher metabolic stability . Chlorophenyl Positioning: The 2-chlorophenyl group in the target compound contrasts with 3,4-dichlorophenyl substituents in .

Hydrogen Bonding and Conformation: Unlike the 2-aminoacetamide in , which has an additional hydrogen-bond donor (NH₂), the target compound relies solely on the amide N–H for interactions. This difference could reduce its binding affinity in environments requiring multiple H-bond donors . The conformational flexibility observed in ’s dichlorophenylacetamide (dihedral angles 44.5°–77.5°) suggests that the target compound’s bifuran system may adopt similar torsional variability, influencing its pharmacophore geometry .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods used for related acetamides, such as carbodiimide-mediated coupling (as in ) or nucleophilic substitution reactions .

Theoretical and Experimental Data: While the target compound lacks reported HOMO-LUMO or crystallographic data, analogs like CPA () and 2-aminoacetamide () highlight the importance of electronic properties (e.g., charge distribution) and solid-state packing in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.